molecular formula C20H22N2O3S B2621593 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1207035-00-4

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2621593
CAS No.: 1207035-00-4
M. Wt: 370.47
InChI Key: CJRSPYGWGMCZGJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group, a piperidinyl group, and a methylthio group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The piperidinyl group is then added via a nucleophilic substitution reaction, and finally, the methylthio group is introduced through thiolation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidinyl moiety to an alcohol.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(methylthio)benzamide: Lacks the piperidinyl group.

    N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide: Lacks the methylthio group.

    N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-benzamide: Lacks both the methoxy and methylthio groups.

Uniqueness

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(methylthio)benzamide is unique due to the presence of all three functional groups (methoxy, piperidinyl, and methylthio) on the benzamide core. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-17-11-10-14(13-16(17)22-12-6-5-9-19(22)23)21-20(24)15-7-3-4-8-18(15)26-2/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRSPYGWGMCZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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